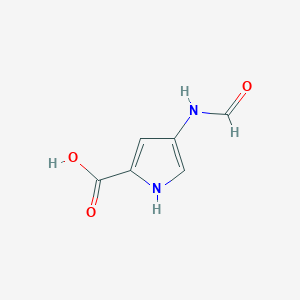
4-Formamido-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formamido-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formamido-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of readily available carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of primary diols and amines catalyzed by a stable manganese complex, which avoids the formation of unwanted by-products .
Industrial Production Methods: Industrial production of this compound often involves the use of bio-renewable feedstocks such as cellulose and chitin. By combining molecules from different origins, a protocol can be developed to optimize the use of atoms from renewable sources. For instance, the reaction of D-glucosamine and pyruvic acid has been identified as a promising route to produce pyrrole-2-carboxylic acid, a precursor to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Formamido-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using metal hydrides or catalytic hydrogenation.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids yield substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Copper(II) catalysts and air.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride in ionic liquids.
Major Products:
Oxidation: Oxidized pyrroles.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
4-Formamido-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Formamido-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The formamido group allows the compound to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrole-2-carboxylic acid: A precursor to 4-Formamido-1H-pyrrole-2-carboxylic acid, used in similar applications.
N-substituted pyrroles: Compounds with various substituents on the nitrogen atom, exhibiting different reactivity and properties.
Uniqueness: this compound is unique due to its formamido group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its role as a versatile building block make it valuable in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
85406-57-1 |
|---|---|
Molekularformel |
C6H6N2O3 |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
4-formamido-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c9-3-8-4-1-5(6(10)11)7-2-4/h1-3,7H,(H,8,9)(H,10,11) |
InChI-Schlüssel |
OKUQOGCLTASCBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=C1NC=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12858322.png)

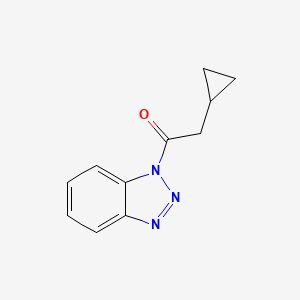
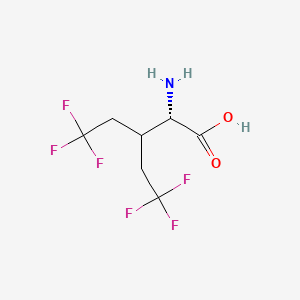
![N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide](/img/structure/B12858345.png)
![5-Fluoro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B12858352.png)

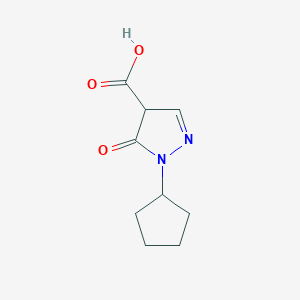
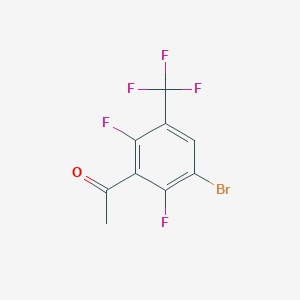
![[7-Isopropoxy-5-oxo-6-(trifluoromethyl)thiazolo[3,2-a]pyridin-8-yl] acetate](/img/structure/B12858385.png)

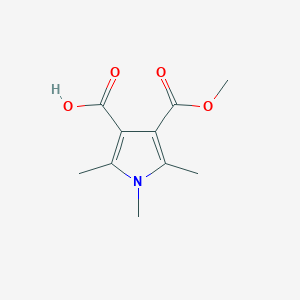
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
![2-Bromo-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12858407.png)
